REACTION_CXSMILES
|
CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].[CH3:14][O:15][C:16]1[CH:25]=[C:24]2[C:19]([C:20](=O)[CH2:21][CH2:22][CH:23]2[CH2:26][C:27]#[N:28])=[CH:18][CH:17]=1>C(O)(C)C>[CH3:14][O:15][C:16]1[CH:25]=[C:24]2[C:19]([CH:20]=[CH:21][CH2:22][CH:23]2[CH2:26][C:27]#[N:28])=[CH:18][CH:17]=1 |f:0.1.2.3|
|
Name
|
Aluminium isopropoxide
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(CCC(C2=C1)CC#N)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed
|
Type
|
CUSTOM
|
Details
|
When the reagents have been completely consumed
|
Type
|
ADDITION
|
Details
|
a few crystals of p-toluenesulphonic acid monohydrate are added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is again refluxed for 1 hour, during which the isopropanol
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
A 1N HCl solution is then added
|
Type
|
CUSTOM
|
Details
|
the resulting phases are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phases being washed with saturated NaHCO3 solution and with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (petroleum ether-ethyl acetate: 80-20)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=CCC(C2=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |